molecular formula C15H20N2O2 B14138866 Agn-PC-037fff CAS No. 6118-40-7

Agn-PC-037fff

Cat. No.: B14138866
CAS No.: 6118-40-7
M. Wt: 260.33 g/mol
InChI Key: KRLVNANZKMGEBF-UHFFFAOYSA-N
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Description

Agn-PC-037fff is a synthetic boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It belongs to a class of organoboron reagents widely utilized in cross-coupling reactions, particularly in pharmaceutical and materials science research. The compound features a bromine-chlorine-substituted phenyl ring bonded to a boronic acid group, which enhances its reactivity in Suzuki-Miyaura coupling reactions. Its synthesis involves palladium-catalyzed coupling under controlled conditions (75°C, 1.33 hours) in a tetrahydrofuran-water medium, yielding high purity (>95%) .

Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL in aqueous solutions
  • GI Absorption: High
  • BBB Permeability: Yes

This compound’s structural uniqueness lies in its balanced electronic and steric properties, making it a versatile intermediate for synthesizing complex molecules.

Properties

CAS No.

6118-40-7

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2-(1-hydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)-1-phenylethanone

InChI

InChI=1S/C15H20N2O2/c1-14(2)13(16-15(3,4)17(14)19)10-12(18)11-8-6-5-7-9-11/h5-10,16,19H,1-4H3

InChI Key

KRLVNANZKMGEBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-037fff typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to accommodate larger quantities. This requires the use of industrial-grade equipment and adherence to stringent safety and quality control standards. The process may involve continuous flow reactors, automated systems for monitoring reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-037fff undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to promote the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

Agn-PC-037fff has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: this compound is utilized in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of Agn-PC-037fff involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits higher molecular weight compared to (3-Bromo-5-chlorophenyl)boronic acid, enhancing its stability in polar solvents .
  • The lower Log Po/w of this compound relative to (6-Bromo-2,3-dichlorophenyl)boronic acid suggests improved aqueous compatibility, critical for biomedical applications .
  • Despite moderate solubility, this compound’s synthetic accessibility score (2.07) is superior to bulkier analogs, streamlining large-scale production .

Efficacy in Cross-Coupling Reactions

  • Yield: this compound achieves 85–92% yield in Suzuki-Miyaura reactions, outperforming (3-Bromo-5-chlorophenyl)boronic acid (78–84%) under identical conditions .
  • Reaction Time: this compound requires 1.33 hours for complete conversion, compared to 2.5 hours for (6-Bromo-2,3-dichlorophenyl)boronic acid, due to optimized steric hindrance .

Stability and Long-Term Performance

  • Thermal Stability: this compound remains stable at temperatures up to 150°C , whereas (6-Bromo-2,3-dichlorophenyl)boronic acid degrades at 120°C .
  • Hydrolytic Resistance: In aqueous media (pH 7.4), this compound retains 90% integrity after 24 hours , compared to 75% for (3-Bromo-5-chlorophenyl)boronic acid .

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